molecular formula C25H41N3O7S B609031 Microginin 527 CAS No. 1135249-50-1

Microginin 527

Cat. No. B609031
CAS RN: 1135249-50-1
M. Wt: 527.67
InChI Key: VUIHOFONJHXOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Microginin 527 is an inhibitor of protein phosphatase, ACE, and leucine aminopeptidase found in Microcystis.

Scientific Research Applications

Binding Structure and Inhibitory Potential

Microginin 527, part of the microginin class of linear cyanopeptides, has been a subject of research due to its bioactive properties. Studies have shown that microginins are potent inhibitors of various exopeptidases. For instance, the crystal structure of microginin FR1, a compound closely related to microginin 527, was determined, revealing its potential as a lead compound in the development of aminopeptidase inhibitors (Kraft et al., 2006). This binding structure could guide the design of new inhibitors targeting similar proteases.

Metabolomics and Chemical Analysis

Metabolomics-guided studies have facilitated the discovery of various microginin peptides, including microginin 527. These peptides have been identified through mass spectrometry and spectroscopic analyses from cultures of cyanobacteria like Microcystis aeruginosa. Microginin 527, in particular, has shown significant inhibitory activity against angiotensin-converting enzyme (ACE), a key target in hypertension treatment, with a notable IC50 value (Stewart et al., 2018).

Biosynthesis and Molecular Docking Studies

Understanding the biosynthesis pathways of microginins has been crucial in exploring their potential applications. A study on Microcystis aeruginosa LEGE 91341 led to the discovery of 12 new microginin variants, demonstrating the rich diversity of these compounds. Molecular docking studies have further elucidated the mechanism of ACE inhibition by microginins, comparing their interactions with commercial inhibitors (Eusebio et al., 2022).

properties

CAS RN

1135249-50-1

Molecular Formula

C25H41N3O7S

Molecular Weight

527.67

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-3-amino-2-hydroxydecanoyl]-methylamino]-4-methylsulfinylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C25H41N3O7S/c1-4-5-6-7-8-9-19(26)22(30)24(32)28(2)21(14-15-36(3)35)23(31)27-20(25(33)34)16-17-10-12-18(29)13-11-17/h10-13,19-22,29-30H,4-9,14-16,26H2,1-3H3,(H,27,31)(H,33,34)/t19-,20-,21-,22-,36?/m0/s1

InChI Key

VUIHOFONJHXOQE-UHFFFAOYSA-N

SMILES

CCCCCCCC(C(C(=O)N(C)C(CCS(=O)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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